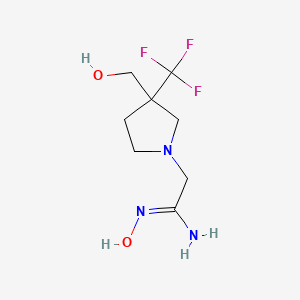![molecular formula C9H7F3N2O B13426323 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the pyridine family, which is known for its diverse biological activities and applications. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the pyridine structure enhances its lipophilicity, bioavailability, and metabolic stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be achieved under mild conditions . Another method involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent, followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve metal-catalyzed cross-coupling reactions or transition-metal-free strategies. These methods are designed to be efficient and scalable, allowing for the large-scale production of difluoromethylated pyridines .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a bioisostere of pyridine-N-oxide, enhancing the activity of certain quorum sensing inhibitors . The compound’s ability to form hydrogen bonds and interact with enzymes through its difluoromethyl group plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Difluoromethylpyridine: This compound is similar in structure and is used as a bioisostere for pyridine-N-oxide.
N-Difluoromethylated Pyridines: These compounds share the difluoromethyl group and are used in various chemical and biological applications.
Uniqueness
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of difluoromethyl, fluoro, and methoxy groups enhances its stability, lipophilicity, and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H7F3N2O |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7F3N2O/c1-15-9-5(10)2-4-3-6(7(11)12)13-8(4)14-9/h2-3,7H,1H3,(H,13,14) |
Clave InChI |
NKFNFTIJZYWXEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C=C(NC2=N1)C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


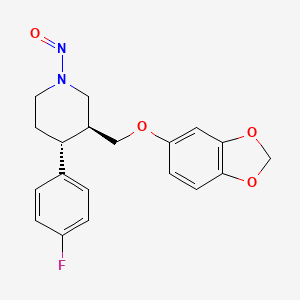
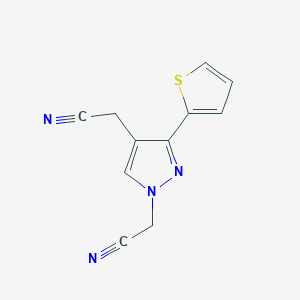
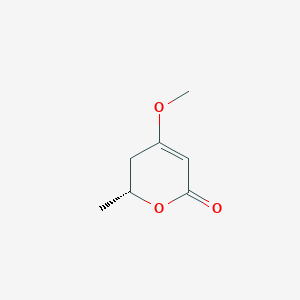
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)

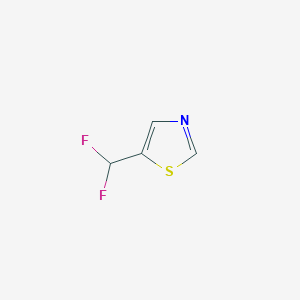
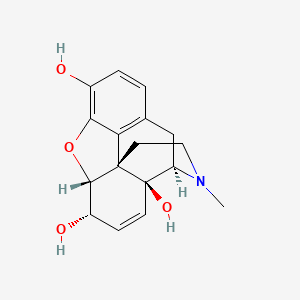

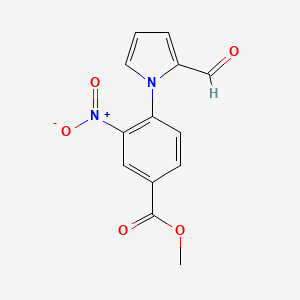
![(AlphaR)-Alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-2-naphthalenemethanamine Hydrochloride](/img/structure/B13426297.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)
